3-羟基邻苯二甲酸

描述

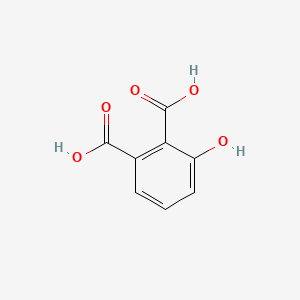

3-Hydroxyphthalic acid is an organic compound with the molecular formula C8H6O5 . It has an average mass of 182.130 Da and a monoisotopic mass of 182.021530 Da . It is also known by other names such as 3-hydroxybenzene-1,2-dicarboxylic acid and 1,2-Benzenedicarboxylic acid, 3-hydroxy- .

Synthesis Analysis

The synthesis of 3-Hydroxyphthalic acid has been explored in various studies. One method involves the hydroxylation of non-chemiluminescent phthalic hydrazide by hydroxyl radicals to give the strongly chemiluminescent 3-hydroxyphthalic hydrazide . Another approach involves the bioproduction of 3-Hydroxypropionic acid (3-HP), which is an economically important platform compound from which a panel of bulk chemicals, including 3-Hydroxyphthalic acid, can be derived .

Molecular Structure Analysis

The molecular structure of 3-Hydroxyphthalic acid consists of 8 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The exact mass of the molecule is 182.02200 and it has a molar refractivity of 42.0±0.3 cm^3 .

Physical And Chemical Properties Analysis

3-Hydroxyphthalic acid is a solid at room temperature . It has a density of 1.612g/cm^3, a boiling point of 422.5ºC at 760 mmHg, and a flash point of 223.4ºC .

科学研究应用

Pharmacology Viral Inhibition

3-Hydroxyphthalic acid derivatives, such as those modified with chicken ovalbumin, have shown potential as viral entry inhibitors. They can prevent virus infection by disrupting the interaction of viral proteins with host cell receptors, effectively inhibiting replication and cell-cell fusion in diseases like COVID-19 .

Chemistry Analytical Applications

In analytical chemistry, 3-Hydroxyphthalic acid is used in chromatographic methods for separation purposes. It can be separated on specific HPLC columns, which is crucial for the purification and analysis of various compounds .

安全和危害

3-Hydroxyphthalic acid is considered harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

未来方向

3-Hydroxyphthalic acid has potential applications in various fields. For instance, it has been shown to be effective against human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and it has also been used in the clinical control of cervical human papillomavirus (HPV) infections . This suggests potential future directions in medical and pharmaceutical research.

作用机制

Target of Action

3-Hydroxyphthalic acid, when modified as 3HP-β-LG, has been shown to be an effective inhibitor of SARS-CoV-2 infection . The primary target of this compound is the SARS-CoV-2 virus itself, specifically the SARS-CoV-2 pseudovirus (PsV) and its variants .

Mode of Action

The compound interacts with the SARS-CoV-2 virus by inhibiting its ability to infect cells .

Biochemical Pathways

It is known that the compound can inhibit sars-cov-2 psv infection in a variety of cell types, including 293t/ace2 cells and vero-e6 cells . This suggests that the compound may affect a variety of biochemical pathways related to viral infection.

Pharmacokinetics

It is known that the compound, when used as an intranasal formulation, has been safely used in clinics since 2013 to block hpv infection . This suggests that the compound has good bioavailability and is well-tolerated in humans.

Result of Action

The primary result of the action of 3-Hydroxyphthalic acid is the inhibition of SARS-CoV-2 PsV infection . This results in a decrease in the ability of the virus to infect cells and cause disease. The compound is also effective against various SARS-CoV-2 variants, suggesting that it may have broad-spectrum antiviral activity .

Action Environment

The efficacy and stability of 3-Hydroxyphthalic acid may be influenced by various environmental factors. It is known that the compound has been safely used in a clinical setting, suggesting that it is stable and effective under a variety of conditions .

属性

IUPAC Name |

3-hydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUOZFHYBCRUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208848 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

601-97-8 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LUD5V352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

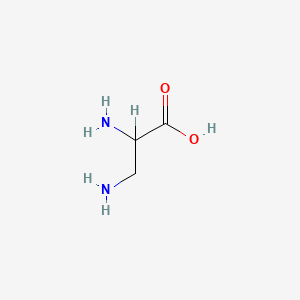

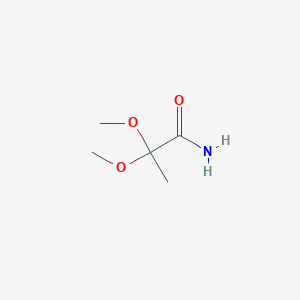

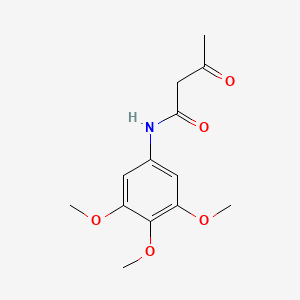

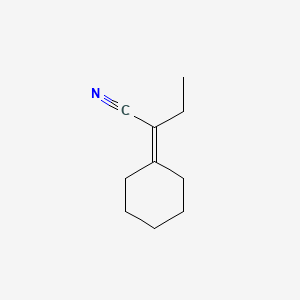

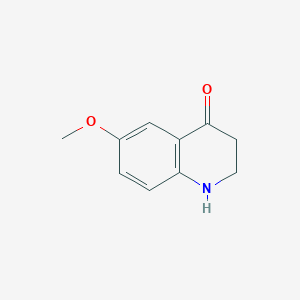

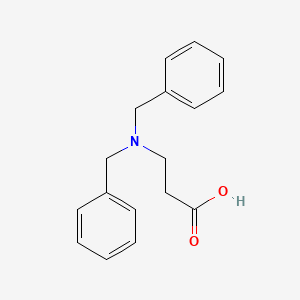

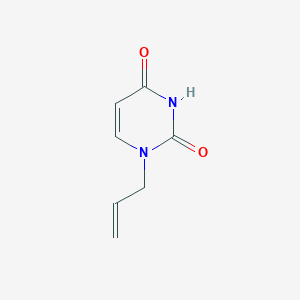

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-Hydroxyphthalic acid is produced as a secondary metabolite by certain fungi, notably Penicillium islandicum. During its growth, P. islandicum causes a significant drop in the culture medium's pH, reaching its most acidic point when anthraquinone pigments are formed. [, ] This observation led to the discovery of 3-hydroxyphthalic acid in the culture medium, suggesting a link between the acid and pigment biosynthesis. [, ]

A: 3-Hydroxyphthalic acid is suggested to be an intermediate in the biosynthesis of anthraquinone pigments in P. islandicum. [] This is supported by the observation that a UV-mutant strain of P. islandicum produces larger quantities of 3-hydroxyphthalic acid compared to the wild-type strain. [] Additionally, labeled acetate can be incorporated into 3-hydroxyphthalic acid, aligning with the acetate theory of biosynthesis. []

A: 3-Hydroxyphthalic acid can be synthesized through various methods. One approach involves a Diels-Alder reaction using starting materials like 3-methoxy-2-pyrone or furan derivatives. [, ] Another method utilizes anhydrous 3-halophthalic acid reacted with an alkali metal bicarbonate in the presence of a phase-transfer catalyst and an inert solvent. []

A: Yes, 3-hydroxyphthalic acid shows potential as a tracer for diesel engine emissions. [] A study using liquid chromatography-mass spectrometry demonstrated its presence in particulate matter from diesel engines. [] This finding suggests its potential utility in environmental monitoring and source apportionment studies.

A: Various methods are used to analyze 3-hydroxyphthalic acid. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identification and quantification in complex mixtures like atmospheric aerosols and vehicular emissions. [] This method offers high sensitivity and selectivity for analyzing trace amounts of the compound. []

A: While the provided research doesn't directly address the environmental fate of 3-hydroxyphthalic acid, its presence in diesel engine emissions suggests potential release into the environment. [] Further studies are needed to understand its degradation pathways, persistence, and potential impact on ecosystems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)